2-Cyclopentyl-2-(3-hydroxyazetidin-1-yl)acetonitrile
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Overview
Description
2-Cyclopentyl-2-(3-hydroxyazetidin-1-yl)acetonitrile is an organic compound that features a cyclopentyl group, a hydroxyazetidine ring, and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-2-(3-hydroxyazetidin-1-yl)acetonitrile typically involves the reaction of cyclopentyl bromide with 3-hydroxyazetidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as ethyl acetate. The crude product is purified by column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-2-(3-hydroxyazetidin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
Oxidation: Formation of cyclopentyl-2-(3-oxoazetidin-1-yl)acetonitrile.
Reduction: Formation of 2-cyclopentyl-2-(3-aminoazetidin-1-yl)acetonitrile.
Substitution: Formation of 2-cyclopentyl-2-(3-chloroazetidin-1-yl)acetonitrile.
Scientific Research Applications
2-Cyclopentyl-2-(3-hydroxyazetidin-1-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-2-(3-hydroxyazetidin-1-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyazetidine ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The nitrile group can also participate in interactions with nucleophilic residues in proteins, affecting their function. The overall effect of the compound depends on its binding affinity and specificity for the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopentyl-2-(3-aminoazetidin-1-yl)acetonitrile: Similar structure but with an amino group instead of a hydroxy group.
2-Cyclopentyl-2-(3-chloroazetidin-1-yl)acetonitrile: Similar structure but with a chloro group instead of a hydroxy group.
2-Cyclopentyl-2-(3-oxoazetidin-1-yl)acetonitrile: Similar structure but with a keto group instead of a hydroxy group.
Uniqueness
2-Cyclopentyl-2-(3-hydroxyazetidin-1-yl)acetonitrile is unique due to the presence of the hydroxyaz
Properties
Molecular Formula |
C10H16N2O |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-cyclopentyl-2-(3-hydroxyazetidin-1-yl)acetonitrile |
InChI |
InChI=1S/C10H16N2O/c11-5-10(8-3-1-2-4-8)12-6-9(13)7-12/h8-10,13H,1-4,6-7H2 |
InChI Key |
ZVONGRCDCASXMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(C#N)N2CC(C2)O |
Origin of Product |
United States |
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